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2'-3'-cyclic GMP-AMP sodium - 2734858-36-5

2'-3'-cyclic GMP-AMP sodium

Catalog Number: EVT-13528611
CAS Number: 2734858-36-5
Molecular Formula: C20H22N10Na2O13P2
Molecular Weight: 718.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2'-3'-cyclic GMP-AMP sodium is a cyclic dinucleotide that plays a crucial role in the immune response of mammalian cells. It is synthesized by the enzyme cyclic guanosine monophosphate-adenosine monophosphate synthase (cGAS) upon the detection of double-stranded DNA in the cytosol, which can originate from various sources such as viruses or tumor cells. This compound acts as an endogenous agonist for the stimulator of interferon genes (STING) pathway, triggering the production of type I interferons and thus contributing to the innate immune response against pathogens and abnormal cells .

Source

The primary source of 2'-3'-cyclic GMP-AMP sodium is the enzymatic activity of cGAS, which catalyzes its formation from guanosine triphosphate and adenosine triphosphate in response to cytosolic DNA . This process is vital for cellular signaling in immune responses.

Classification

2'-3'-cyclic GMP-AMP sodium belongs to the class of metabolites known as cyclic purine nucleotides. It is characterized by its unique structure that includes both guanine and adenine components linked through phosphate groups, specifically in a 2',3'-cyclic arrangement .

Synthesis Analysis

Methods

The synthesis of 2'-3'-cyclic GMP-AMP sodium can be achieved through several methods, primarily involving enzymatic reactions catalyzed by cGAS. The process generally requires divalent metal ions, such as magnesium or manganese, which facilitate the binding and cyclization of nucleotide substrates.

Technical Details

  1. Substrate Binding: The cGAS enzyme binds to double-stranded DNA, which pre-organizes its active site for efficient catalysis.
  2. Cyclization Mechanism: The synthesis involves two key steps:
    • Formation of a pppGpA intermediate.
    • Cyclization of this intermediate to yield 2'-3'-cyclic GMP-AMP through specific positioning of the substrates .
Molecular Structure Analysis

Structure

The molecular formula for 2'-3'-cyclic GMP-AMP sodium is C20H22N10Na2O13P2C_{20}H_{22}N_{10}Na_{2}O_{13}P_{2} with a molecular weight of approximately 718.4 g/mol. Its structural representation includes a cyclic phosphate group linking the ribose sugars of guanine and adenine nucleotides, creating a unique cyclic dinucleotide configuration .

Data

  • CAS Number: 1441190-66-4
  • Solubility: Soluble in dimethyl sulfoxide at concentrations up to 50 mg/ml and in water at 10 mg/ml .
Chemical Reactions Analysis

Reactions

The primary reaction involving 2'-3'-cyclic GMP-AMP sodium occurs during its synthesis by cGAS. This reaction can be summarized as follows:

cGAS+dsDNA+ATP+GTP2 3 cyclic GMP AMP sodium+byproducts\text{cGAS}+\text{dsDNA}+\text{ATP}+\text{GTP}\rightarrow \text{2 3 cyclic GMP AMP sodium}+\text{byproducts}

Technical Details

The reaction mechanism involves:

  1. Binding of nucleotides to cGAS.
  2. Formation of an intermediate that undergoes cyclization.
  3. Release of 2'-3'-cyclic GMP-AMP sodium as the final product, along with other phosphate byproducts .
Mechanism of Action

Process

Upon synthesis, 2'-3'-cyclic GMP-AMP sodium binds to STING located on the endoplasmic reticulum membrane. This interaction activates STING, leading to downstream signaling pathways that result in the production of type I interferons and other pro-inflammatory cytokines.

Data

This mechanism is critical for initiating an effective immune response against intracellular pathogens and has implications in cancer immunotherapy . The binding affinity of 2'-3'-cyclic GMP-AMP sodium for STING has been shown to be significantly higher than that of other cyclic dinucleotides, highlighting its importance in immune signaling .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a lyophilized powder.
  • Storage Conditions: Should be stored at low temperatures to prevent degradation.

Chemical Properties

  • Stability: Generally stable under appropriate storage conditions but sensitive to hydrolysis if not stored properly.
  • Reactivity: Reacts with specific proteins (e.g., STING) to elicit biological responses.
Applications

Scientific Uses

  1. Immunology Research: Used extensively in studies investigating innate immune responses and pathways involving STING activation.
  2. Cancer Therapy: Investigated for its potential role in enhancing anti-tumor immunity by activating STING pathways.
  3. Vaccine Development: Explored as an adjuvant to boost immune responses against various pathogens.
Molecular Mechanisms of 2',3'-cGAMP Signaling in Innate Immunity

cGAS-STING Pathway Activation and Downstream Interferon Response

2',3'-cyclic GMP-AMP (2',3'-cGAMP) is a metazoan second messenger synthesized by cyclic GMP-AMP synthase (cGAS) upon cytosolic detection of double-stranded DNA (dsDNA) of exogenous (viral, bacterial) or endogenous (mitochondrial, nuclear) origin [1] [2]. cGAS activation requires direct binding to dsDNA through electrostatic interactions with its positively charged DNA-binding domain, leading to dimerization and a conformational shift that exposes its nucleotidyltransferase catalytic site [1] [8]. This enables cyclization of ATP and GTP into 2',3'-cGAMP, characterized by mixed 2'–5' and 3'–5' phosphodiester linkages [2].

Table 1: Key Features of 2',3'-cGAMP Synthesis

FeatureDetailFunctional Significance
Catalytic MechanismDimerization-coupled dsDNA binding affixes active siteEnsures strict dsDNA-dependence for activation [2]
Linkage Specificity2'–5' / 3'–5' mixed linkage cyclic dinucleotideHigher STING affinity than bacterial 3'–5' CDNs [4]
Metal DependenceTwo Mg²⁺/Mn²⁺ ions; Mn²⁺ preferred 100-fold for catalytic step [2]Influences enzymatic efficiency and fidelity
Substrate CoordinationWeb-like network of protein•NTP and inter-NTP interactionsPrevents off-pathway intermediates [2]

Synthesized 2',3'-cGAMP exits producer cells via gap junctions (e.g., Connexin 43/45) or exporters (e.g., MRP1) and enters neighboring cells through importers like SLC19A1 (a folate transporter) or endocytosis [4]. Upon entering the cytosol, 2',3'-cGAMP binds the endoplasmic reticulum (ER) adaptor protein STING (Stimulator of Interferon Genes), inducing a closed conformation and dimer-to-tetramer transition [5] [7]. Activated STING traffics to the Golgi apparatus, recruiting TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). TBK1 phosphorylates IRF3, prompting its nuclear translocation and initiation of type I interferon (IFN-α/β) transcription [1] [7]. Concurrently, STING activates NF-κB via IκB kinase (IKK) and NF-κB-inducing kinase (NIK), driving pro-inflammatory cytokine production (e.g., TNF-α, IL-6) [3] [7]. This cascade establishes an antiviral state and enhances antigen presentation [1] [4].

Structural Basis of 2',3'-cGAMP-STING Interaction Dynamics

The specificity and potency of 2',3'-cGAMP signaling stem from its unique structural interactions with STING. STING’s ligand-binding domain (LBD, residues 139–336) forms a constitutive "butterfly-like" dimer, with a central crevice accommodating 2',3'-cGAMP [5]. Key structural features include:

  • Dimerization Motif: The GXXXS motif in helix LBDα1 stabilizes the dimer interface and transmits conformational changes [5].
  • Ligand Binding Pocket: 2',3'-cGAMP binds within a cleft between STING protomers. Its 2'–5' linkage engages residues (e.g., Ser162, Tyr240) through hydrogen bonds, while the adenine base forms π-stacking with Tyr240 [5] [8].
  • Conformational Rearrangement: 2',3'-cGAMP binding induces a 180° rotation of the LBD relative to the transmembrane domain (TMD), transitioning the connector helices from crossed to parallel configurations. This "closed" state exposes TBK1 recruitment sites [5] [7].

Table 2: Structural Determinants of 2',3'-cGAMP-STING Specificity

Structural ElementRole in 2',3'-cGAMP RecognitionConsequence of Binding
LBDα1 Helix (GXXXS motif)Mediates dimer stabilityTransduces ligand binding to TMD rearrangement [5]
Ser162/Tyr240 residuesHydrogen bonding with 2'–5' linkage; adenine π-stackingAnchors cGAMP; discriminates against 3'–5' CDNs [5]
Connector HelicesLink TMD and LBDRotation enables Golgi trafficking and oligomerization [7]
C-terminal Tail (CTT)Phosphorylation motif (Ser366)Recruits TBK1; triggers IRF3 activation [5]

Species-specific differences critically impact ligand recognition. For example, murine STING has an isoleucine substitution (T309I) in the GTP pocket, reducing affinity for certain human cGAS inhibitors by 2000-fold [8]. This divergence complicates translational studies but highlights the evolutionary tuning of this pathway [8].

Non-Canonical STING-Independent Signaling Modalities

Beyond canonical IFN induction, 2',3'-cGAMP activates interferon-independent pathways through both STING-dependent and STING-independent mechanisms:

  • STING-Dependent DNA Damage Response (DDR): 2',3'-cGAMP stimulates ATM kinase autophosphorylation via STING-TBK1, activating the CHK2-p53-p21 axis. This induces G₁ cell cycle arrest but paradoxically suppresses homology-directed repair (HDR) by depleting cellular NAD⁺ pools and inhibiting polyADP-ribosylation (PARylation) [3]. This pathway is conserved in invertebrates lacking IFN (e.g., Crassostrea virginica), indicating its evolutionary precedence over IFN-based immunity [3].
  • STING-Independent Lysosomal Activation: Aberrant lysosomal homeostasis activates STING without cGAS/cGAMP. For example, Niemann-Pick C1 (NPC1) deficiency blocks STING degradation in lysosomes, leading to cGAS-independent STING polymerization and TBK1 recruitment [7]. Similarly, elevated phosphatidylinositol 4-phosphate (PI4P) recruits PI4P-binding proteins that drive STING trafficking and activation independently of cGAMP [7].
  • Direct Inflammasome Modulation: 2',3'-cGAMP can potentiate NLRP3 inflammasome activation in macrophages by enhancing K⁺ efflux and ASC speck formation, though this mechanism remains STING-dependent [6].

Table 3: Non-Canonical 2',3'-cGAMP Signaling Pathways

PathwayKey MediatorsFunctional Outcome
ATM-CHK2-p21 ActivationSTING-TBK1 → ATM phosphorylationG₁ cell cycle arrest; impaired DNA repair [3]
NAD⁺ DepletioncGAMP → PARP inhibitionSuppression of homologous recombination [3]
Lysosomal STING TrappingNPC1 deficiency → impaired degradationSpontaneous STING polymerization [7]
PI4P-Mediated ActivationPI4KB recruitment to Golgi STINGcGAS-independent STING trafficking [7]

These non-canonical pathways expand 2',3'-cGAMP’s role to genome surveillance, metabolic regulation, and cell fate decisions, with implications in cancer, neurodegenerative diseases, and autoimmunity [3] [7].

Properties

CAS Number

2734858-36-5

Product Name

2'-3'-cyclic GMP-AMP sodium

IUPAC Name

disodium;2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one

Molecular Formula

C20H22N10Na2O13P2

Molecular Weight

718.4 g/mol

InChI

InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1

InChI Key

CNVCOPPPOWRJAV-DQNSRKNCSA-L

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+]

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+]

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